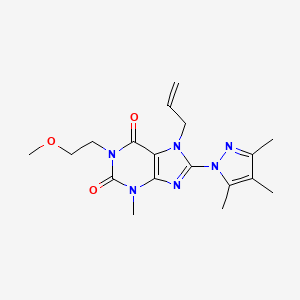
1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family and features a pyrazole moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be analyzed as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 107711-51-3 |
| LogP | 1.602 |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted that pyrazole derivatives can inhibit various bacterial strains effectively. The presence of the methoxy and prop-2-en-1-yl groups in the compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial efficacy .
Anti-inflammatory Properties
Compounds containing the pyrazole ring have been noted for their anti-inflammatory effects. For instance, similar structures have shown inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). This suggests that the compound may possess anti-inflammatory properties that could be valuable in treating conditions such as arthritis and other inflammatory diseases .
Insecticidal Activity
Recent studies have explored the insecticidal potential of pyrazole-containing compounds. Preliminary bioassays demonstrated that certain derivatives exhibit moderate to high insecticidal activity against pest species like Tetranychus cinnabarinus and Plutella xylostella. The effectiveness varied with concentration; compounds showed up to 100% mortality at specific dosages . This suggests potential applications in agricultural pest control.
The biological activities of this compound are likely mediated through various mechanisms:
- Enzyme Inhibition : The pyrazole moiety may interact with enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound may act on specific receptors involved in inflammation or microbial resistance mechanisms.
Case Study 1: Insecticidal Efficacy
A study conducted on novel pyrazole derivatives highlighted their efficacy against agricultural pests. Compounds were tested at varying concentrations, revealing that some exhibited over 90% mortality against Tetranychus cinnabarinus at concentrations as low as 200 µg/mL. This study emphasizes the potential for developing new insecticides based on this chemical scaffold .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives had superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, suggesting a promising avenue for further drug development .
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-7-8-22-14-15(19-17(22)24-13(4)11(2)12(3)20-24)21(5)18(26)23(16(14)25)9-10-27-6/h7H,1,8-10H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZTYBNLRFVDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














